molecular formula C11H22N2O2 B6142617 N-(3-ethoxypropyl)piperidine-4-carboxamide CAS No. 926270-52-2

N-(3-ethoxypropyl)piperidine-4-carboxamide

Cat. No.: B6142617
CAS No.: 926270-52-2
M. Wt: 214.30 g/mol
InChI Key: SCSPCLOENRLWKR-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of N-(3-ethoxypropyl)piperidine-4-carboxamide is DNA gyrase , a type II topoisomerase . DNA gyrase plays a crucial role in DNA replication, transcription, and repair by introducing negative supercoils (or relaxing positive supercoils) into the DNA molecule .

Mode of Action

This compound interacts with DNA gyrase, inhibiting its activity . This interaction disrupts the supercoiling process, which is essential for various DNA transactions . The compound’s inhibition of DNA gyrase leads to the cessation of these DNA processes, thereby inhibiting bacterial growth .

Biochemical Pathways

The inhibition of DNA gyrase affects the DNA replication pathway. Without the action of DNA gyrase, the DNA molecule becomes overly supercoiled, preventing the progression of the replication fork . This disruption in the replication process leads to the cessation of bacterial growth .

Pharmacokinetics

The compound is predicted to have a melting point of 14145° C and a boiling point of 3920° C at 760 mmHg . Its density is predicted to be 1.0 g/cm^3

Result of Action

The result of this compound’s action is the inhibition of bacterial growth. By inhibiting DNA gyrase, the compound disrupts DNA replication, leading to the cessation of bacterial growth . This makes this compound a potential antimicrobial agent .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound is recommended to be stored at room temperature , suggesting that extreme temperatures could affect its stability and efficacy.

Preparation Methods

The synthesis of N-(3-ethoxypropyl)piperidine-4-carboxamide involves several steps. One common method includes the reaction of piperidine with ethyl 3-bromopropionate to form an intermediate, which is then reacted with ammonia to yield the final product. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reactions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound .

Chemical Reactions Analysis

N-(3-ethoxypropyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(3-ethoxypropyl)piperidine-4-carboxamide is widely used in scientific research, particularly in the field of proteomics It is utilized as a reagent in the study of protein interactions and modifications In biology, it is used to investigate cellular processes and pathwaysAdditionally, it is used in the chemical industry for the synthesis of other complex molecules .

Comparison with Similar Compounds

N-(3-ethoxypropyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:

    N-(2-ethoxyethyl)piperidine-4-carboxamide: This compound has a similar structure but with a different alkyl chain length, which can affect its reactivity and applications.

    N-(3-methoxypropyl)piperidine-4-carboxamide: The presence of a methoxy group instead of an ethoxy group can influence the compound’s chemical properties and interactions.

    N-(3-ethoxypropyl)piperidine-4-carboxylate: This ester derivative has different reactivity and applications compared to the carboxamide form.

This compound stands out due to its specific structure, which imparts unique properties and makes it valuable for various scientific research applications .

Properties

IUPAC Name

N-(3-ethoxypropyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-2-15-9-3-6-13-11(14)10-4-7-12-8-5-10/h10,12H,2-9H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCSPCLOENRLWKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)C1CCNCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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